![molecular formula C22H29N3O3 B2605397 N-cyclohexyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide CAS No. 872848-64-1](/img/structure/B2605397.png)
N-cyclohexyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole derivatives, such as the one you mentioned, are a significant class of compounds in medicinal chemistry. They are found in many natural products and pharmaceuticals due to their diverse biological activities .
Synthesis Analysis
The synthesis of indole derivatives often involves multi-component reactions (MCRs), which are convergent cascade processes where three or more starting materials react to form a product . These reactions are often carried out under green conditions, using green solvents and catalysts .Molecular Structure Analysis
The molecular structure of indole derivatives can vary greatly depending on the substituents attached to the indole ring. The core structure consists of a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, reductions, and coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives depend on their specific structure. For example, they are often crystalline and colorless, with specific odors .Scientific Research Applications
Cannabinoid Receptor Ligands
- Indol-3-yl-oxoacetamides, related to N-cyclohexyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide, have been explored for their potential as cannabinoid receptor type 2 (CB2) ligands. One study synthesized a series of these compounds, identifying a fluorinated derivative as a potent and selective CB2 ligand with significant binding affinity (Ki = 6.2 nM) (Moldovan et al., 2017).
Molecular Docking and Antimicrobial Agents
- Certain N-(2-{2-(1H-Indol-2-ylcarbonyl) hydrazinylacetyl}phenyl)acetamides and N-[2-(2-{2-(Acetylamino)phenylacetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides, which share a similar structural motif with this compound, have been synthesized and studied. They exhibited notable antimicrobial activity against a range of bacteria and fungi. Molecular docking studies suggested how these compounds interact with their target proteins, offering insights into their mechanism of action (Almutairi et al., 2018).
Synthetic Methodologies and Chemical Synthesis
- Studies have explored the cyclization of N-allyltrichloroacetamides to synthesize cis-3a-aryloctahydroindole derivatives. This approach is significant for constructing complex alkaloid skeletons and offers a methodology for synthesizing molecules related to this compound. Such methodologies can be crucial for developing new drugs or materials with specific properties (Iwamatsu et al., 1999).
Antimuscarinic Agents and Bladder Function Modulation
- N-(4-amino-2-butynyl)acetamide derivatives, which are structurally related to this compound, have been synthesized and examined for their potential to inhibit detrusor contraction, indicating potential applications in treating overactive bladder conditions. Among the synthesized compounds, specific derivatives showed promising inhibitory activity, suggesting potential therapeutic applications in bladder dysfunction (Take et al., 1992).
Mechanism of Action
The compound contains an indole moiety, which is a common structure in many bioactive molecules. Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
The compound also contains a cyclohexylcarbamoyl group. Compounds with similar structures have been found to interact with certain enzymes, such as bifunctional epoxide hydrolase 2 .
Future Directions
properties
IUPAC Name |
N-cyclohexyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-3-24(4-2)20(26)15-25-14-18(17-12-8-9-13-19(17)25)21(27)22(28)23-16-10-6-5-7-11-16/h8-9,12-14,16H,3-7,10-11,15H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCMAZIBGZHKTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(4-ethoxyphenyl)-2-(4-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2605317.png)
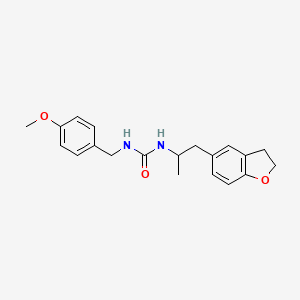
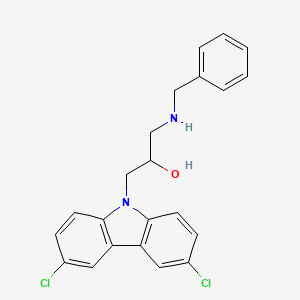

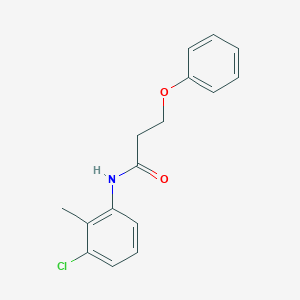

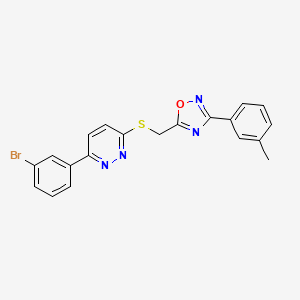
![N-(3-chloro-4-methylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2605328.png)


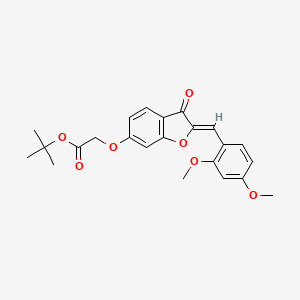
![2-(azetidine-1-carbonyl)-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-enenitrile](/img/structure/B2605336.png)